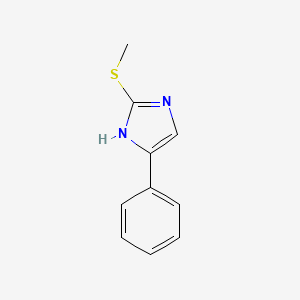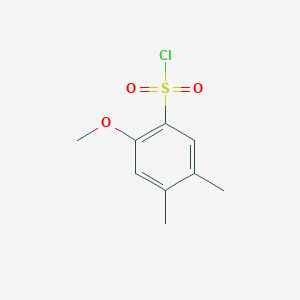
6-(Methylamino)pyridin-2(1H)-one
描述
6-(Methylamino)pyridin-2(1H)-one is a chemical compound that is part of the pyridinone family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and a ketone group. The presence of the methylamino group at the 6-position indicates that it is a derivative of pyridin-2(1H)-one with a substitution that could potentially affect its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of highly substituted pyridin-2(1H)-ones, which includes derivatives such as this compound, can be achieved through Vilsmeier-Haack reactions. This method involves the use of readily available enaminones, such as 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans, and proceeds via a mechanism that includes sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions . Additionally, the synthesis of related compounds involves palladium-catalyzed cyanation/reduction sequences and selective chlorination and coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized using spectroscopic techniques such as Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy. These techniques help in identifying the functional groups present and the overall molecular framework . The presence of substituents on the pyridine ring, such as the methyl group, can induce inductive effects that influence the electronic distribution within the molecule .
Chemical Reactions Analysis
The reactivity of this compound derivatives can be explored through their ability to form complexes with metals. For instance, 6-methyl-2-pyridinecarboxamide oxime, a related compound, forms a specific yellow compound with copper(I), indicating that the methyl group adjacent to the ring nitrogen atom plays a role in preventing reaction with other metals . Furthermore, bromination reactions of 6-methyl-3,4-dihydropyridin-2(1H)-ones lead to 6-bromomethyl-substituted derivatives, which are precursors for synthesizing various heterocyclic compounds and new amino derivatives in the pyridin-2(1H)-one series .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of hydrogen bonding, both intramolecular and intermolecular, can significantly affect the compound's solubility, melting point, and crystalline structure. For example, the molecular dimensions of related compounds such as 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one suggest a high degree of polarization, and the molecules are linked into a three-dimensional framework by a combination of hydrogen bonds . Similarly, the extended structures of pyridine derivatives are controlled by hydrogen bonding, which can be strong and form complex networks in the solid state .
安全和危害
未来方向
The future directions for the study of “6-(Methylamino)pyridin-2(1H)-one” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Additionally, the development of environmentally friendly synthesis techniques could be a promising area of research .
作用机制
Target of Action
The primary target of 6-(Methylamino)pyridin-2(1H)-one is the clotting protein thrombin . Thrombin plays a crucial role in the coagulation cascade, which is a series of reactions designed to stop bleeding after injury. By targeting thrombin, this compound can influence blood clotting and potentially serve as an anticoagulant .
Mode of Action
This compound works by inhibiting the action of protoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of heme, a component of hemoglobin, which is essential for oxygen transport in the body. By inhibiting PPO, this compound can disrupt heme synthesis and thus affect various biological processes .
Biochemical Pathways
The inhibition of PPO by this compound affects the heme biosynthesis pathway . This can lead to a decrease in the production of hemoglobin, affecting the oxygen-carrying capacity of red blood cells. The downstream effects of this disruption can include symptoms of anemia, such as fatigue and weakness .
Pharmacokinetics
The compound’s chemical structure suggests that it may be moderately persistent and mobile in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of heme biosynthesis . This can lead to a decrease in hemoglobin levels, affecting the oxygen-carrying capacity of red blood cells. The cellular effects can include changes in red blood cell morphology and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity may be affected by the pH of the environment, as enzymes like PPO often have optimal activity at specific pH levels . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and efficacy .
属性
IUPAC Name |
6-(methylamino)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-5-3-2-4-6(9)8-5/h2-4H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIAPUZOHEKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)
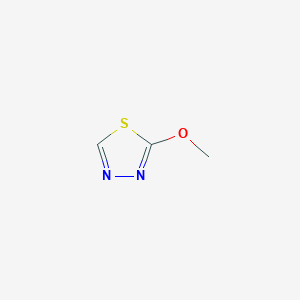
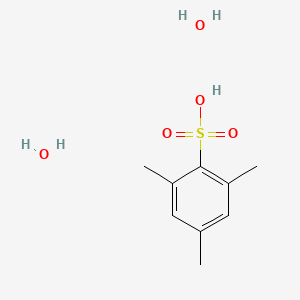

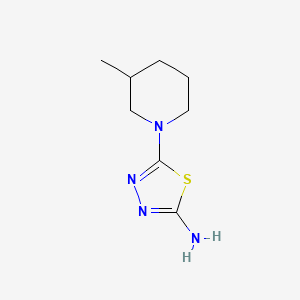
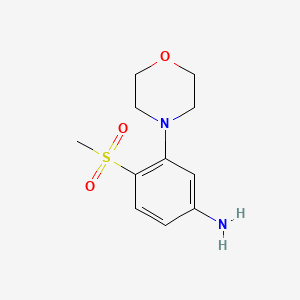
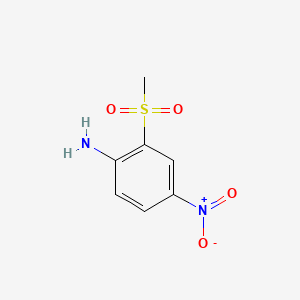

![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)
![2-[(Dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B3022540.png)
